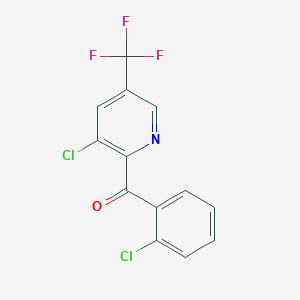

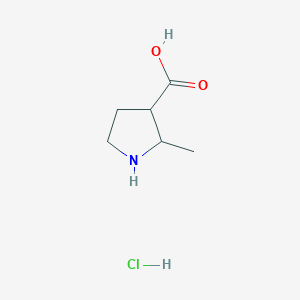

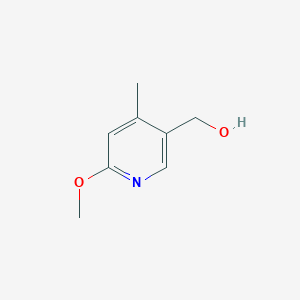

![molecular formula C27H44O B1436303 Vitamin-D3-[2H3] solution 1mg/mL in ethanol CAS No. 80666-48-4](/img/structure/B1436303.png)

Vitamin-D3-[2H3] solution 1mg/mL in ethanol

説明

Vitamin D3, also known as cholecalciferol, is a form of vitamin D produced naturally by the skin when exposed to ultraviolet light . It is also manufactured industrially to fortify foods or for use in vitamin supplements . This particular solution has a concentration of 1mg/mL in ethanol .

Synthesis Analysis

Vitamin D3 is synthesized from 7-dehydrocholesterol, a derivative of cholesterol . A stock solution of Vitamin D3 can be prepared by dissolving an exact amount of oil containing Vitamin D3 in a measured volume of ethanol .Molecular Structure Analysis

The empirical formula of Vitamin D3 is C27H44O . The molecular weight is 384.64 .Chemical Reactions Analysis

Vitamin D3 undergoes various chemical reactions. For instance, it is subjected to ethanolic protein precipitation and liquid-liquid extraction . The rate of acid hydrolysis is very rapid and results in complete degradation of Vitamin D3 within 1 hour .Physical And Chemical Properties Analysis

Vitamin D3 in ethanol is a liquid and its vapour is highly flammable . It poses a severe fire hazard when exposed to heat, flame, and/or oxidisers . On combustion, it may emit toxic fumes of carbon monoxide (CO) .科学的研究の応用

Immune System Modulation

Vitamin D3-d3 has been highlighted for its synergistic effects with phytochemicals in promoting immune balance and reducing inflammation. This combination supports gut health and combats aging, which is crucial for longevity and vitality .

Immunoregulatory Effects

Research suggests that supplementing Vitamin D3 can have immunoregulatory effects. It is recommended to be taken alongside vitamin K2 and magnesium to prevent long-term health risks, with clinical trials needed to verify these effects .

Solubility and Permeability Enhancement

In vitro studies have assessed the solubility and permeability of novel Vitamin D3-d3 formulations, comparing them against controls to determine the most promising formula for further development .

COVID-19 Mortality Reduction

Meta-analyses suggest that Vitamin D3 supplementation may reduce the risk associated with COVID-19 mortality and ICU admission among patients, indicating a beneficial effect on the course of COVID-19 infection .

Anti-Inflammatory and Anti-Ageing Effects

Vitamin D3-d3 works cooperatively with phytochemicals to suppress inflammatory responses, balance the natural immune response, and contribute to anti-ageing by interacting with ageing-related genes .

Metabolic Pathway Stimulation

Vitamin D3 is involved in a two-step hydroxylation process crucial for generating biologically active metabolites. These metabolites play a role in stimulating proliferation capacity and expression of specific cytochrome enzymes .

作用機序

Vitamin D3 facilitates bone growth and mineralization indirectly by enhancing plasma calcium and phosphorus levels . It is transported to the liver and hydroxylated to 25-hydroxyvitamin D (25OHD), the main circulating form . In the kidney, 25OHD is metabolized into the active form 1,25-dihydroxyvitamin D .

Safety and Hazards

特性

IUPAC Name |

(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]-1-deuterioethylidene]-4-(dideuteriomethylidene)cyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O/c1-19(2)8-6-9-21(4)25-15-16-26-22(10-7-17-27(25,26)5)12-13-23-18-24(28)14-11-20(23)3/h12-13,19,21,24-26,28H,3,6-11,14-18H2,1-2,4-5H3/b22-12+,23-13-/t21-,24+,25-,26+,27-/m1/s1/i3D2,13D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYSXJUFSXHHAJI-GLSUUORTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C(=C\1CC[C@@H](C/C1=C(\[2H])/C=C/2\CCC[C@]3([C@H]2CC[C@@H]3[C@H](C)CCCC(C)C)C)O)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]-1-deuterioethylidene]-4-(dideuteriomethylidene)cyclohexan-1-ol | |

CAS RN |

80666-48-4 | |

| Record name | 80666-48-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(1-methyl-1H-pyrazol-5-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B1436221.png)

![1-Oxa-3,7-diazaspiro[4.4]nonan-2-one hydrochloride](/img/structure/B1436222.png)

![3,8-Diazatricyclo[7.3.1.0^{2,7}]trideca-2(7),3,5-trien-9-ol](/img/structure/B1436231.png)

![(3-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanol](/img/structure/B1436232.png)

![Methyl 2-((8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)sulfonyl)acetate](/img/structure/B1436233.png)